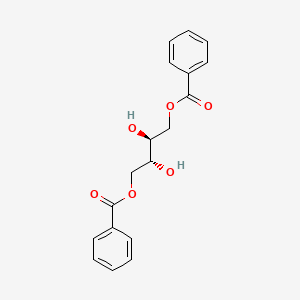
(2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of two benzoate groups attached to a butanetetrol backbone The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate typically involves the esterification of (2R,3S)-1,2,3,4-butanetetrol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzoate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of new esters or amides.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing chiral catalysts.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a substrate for investigating metabolic pathways involving ester compounds.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its ester bonds can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.
Industry
Industrially, this compound is used in the production of polymers and resins. Its ester groups contribute to the flexibility and durability of the resulting materials, making them suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate involves the hydrolysis of its ester bonds. Enzymes such as esterases catalyze the cleavage of these bonds, releasing the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved in this process include the active sites of the enzymes and the specific interactions between the enzyme and the substrate.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-1,2,3,4-Butanetetrol 1,4-dibenzoate
- (2S,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate
- (2S,3R)-1,2,3,4-Butanetetrol 1,4-dibenzoate
Uniqueness
The uniqueness of (2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate lies in its specific stereochemistry. The (2R,3S) configuration imparts distinct physical and chemical properties to the compound, influencing its reactivity and interactions with other molecules. This stereochemistry also makes it a valuable tool for studying chiral recognition and enantioselective processes.
Properties
Molecular Formula |
C18H18O6 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
[(2S,3R)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate |
InChI |
InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16+ |
InChI Key |
DJOUKNAKSJTIKP-IYBDPMFKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@H](COC(=O)C2=CC=CC=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















